molecular formula C17H17Cl2NO4 B5219126 METHYL (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

METHYL (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B5219126
M. Wt: 370.2 g/mol
InChI Key: CWEWGIQPFHZEEA-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a synthetic organic compound It is characterized by its complex structure, which includes a pyrrole ring, a dichlorophenyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Dichlorophenyl Group: This step may involve a Friedel-Crafts alkylation reaction, where the pyrrole ring is alkylated with a dichlorophenyl derivative.

    Functional Group Modifications: Various functional groups such as methoxyethyl and carboxylate groups are introduced through nucleophilic substitution or esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of METHYL (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes or Receptors: The compound may inhibit or activate enzymes or receptors, leading to changes in cellular processes.

    Modulation of Signaling Pathways: It may affect signaling pathways involved in cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-1-(2-HYDROXYETHYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
  • **METHYL (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-1-(2-ETHOXYETHYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Uniqueness

The uniqueness of METHYL (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl (4Z)-4-[(2,4-dichlorophenyl)methylidene]-1-(2-methoxyethyl)-2-methyl-5-oxopyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO4/c1-10-15(17(22)24-3)13(16(21)20(10)6-7-23-2)8-11-4-5-12(18)9-14(11)19/h4-5,8-9H,6-7H2,1-3H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEWGIQPFHZEEA-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)N1CCOC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C(=O)N1CCOC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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